Ecabet (sodium)

Gastroprotection Prostaglandin E2 Mucosal defense

Ecabet sodium is the only gastroprotective agent that simultaneously inhibits pepsin activity, protects mucus glycoprotein ultrastructure, and reduces H. pylori viability under acidic conditions. Unlike sucralfate, it stimulates PGE₂/PGI₂ without epithelial damage and shows quantitatively distinct UBT interference that mandates a 2‑week washout in clinical protocols. The documented 53‑percentage‑point improvement in H. pylori eradication when added to dual therapy makes it indispensable for developing resistance‑breaking combination regimens. Standard R&D purity is ≥98%; larger pack sizes are available for scale‑up studies.

Molecular Formula C20H27NaO5S
Molecular Weight 402.5 g/mol
CAS No. 86408-72-2
Cat. No. B1671073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcabet (sodium)
CAS86408-72-2
SynonymsEcabet Sodium;  TA-2711;  TA 2711;  TA-2711;  TA-2711E; 
Molecular FormulaC20H27NaO5S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]
InChIInChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1
InChIKeyRCVIHORGZULVTN-YGJXXQMASA-M
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.26e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ecabet Sodium (CAS 86408-72-2) Technical Specifications and Procurement Guide: A Gastroprotective Agent for Scientific Research


Ecabet sodium (TA-2711, 12-sulfodehydroabietic acid monosodium salt) is a non-systemic, locally acting gastroprotective agent derived from pine resin abietic acid [1]. It is classified as a mucoprotective anti-ulcer drug that exerts its effects through multiple mechanisms: high affinity binding to gastric adherent mucus [2], inhibition of pepsin activity and protection of mucus glycoproteins from proteolytic degradation [3], and concentration-dependent reduction of Helicobacter pylori viability under acidic conditions [4].

Why Ecabet Sodium Cannot Be Substituted with Sucralfate, Rebamipide, or Other Mucosal Protectants in Critical Research Applications


Although ecabet sodium belongs to the broader class of gastroprotective agents alongside sucralfate, rebamipide, and sofalcone, its substitution with these in-class compounds in research or clinical protocols is scientifically unsound due to distinct mechanistic, pharmacokinetic, and effect profile differences. Direct comparative studies reveal that ecabet sodium exhibits differential mucosal binding properties that are less pH-dependent than sucralfate [1], produces distinct transcriptional regulatory effects in cellular assays compared to five other gastric mucosal protectants [2], and demonstrates unique interference patterns with diagnostic tests such as the urea breath test that are not observed with rebamipide [3]. These quantitative differences have direct implications for experimental design, data interpretation, and therapeutic outcome expectations.

Quantitative Differentiation Evidence for Ecabet Sodium Procurement: Head-to-Head Comparisons with Sucralfate, Rebamipide, and In-Class Agents


Superior Gastric Mucosal PGE2 Stimulation vs. Sucralfate in Rat Model

Ecabet sodium at therapeutic doses (25 and 100 mg/kg, p.o.) produced a dose-dependent increase in gastric mucosal prostaglandin E2 (PGE2) levels in rats. In direct comparison, sucralfate at an equivalent dose (100 mg/kg, p.o.) only showed a tendency to increase PGE2 without achieving the same level of statistical significance or dose-dependent response [1].

Gastroprotection Prostaglandin E2 Mucosal defense

Preserved Gastric Mucosal Morphology vs. Sucralfate-Induced Epithelial Damage in Rats

In a direct comparative study examining gastric mucosal morphology, ecabet sodium at doses of 100 and 400 mg/kg (p.o.) caused no observable morphological changes to the rat gastric mucosa. In contrast, sucralfate at equivalent doses of 100 and 400 mg/kg (p.o.) produced apical rupture of epithelial cells and subepithelial edema, indicating local irritant action [1].

Gastric mucosa Morphological safety Epithelial integrity

Less pH-Dependent Mucosal Binding vs. Sucralfate in Ex Vivo Stomach Sac Model

Using an everted stomach sac preparation, increasing the intraluminal pH caused a more marked decrease in sucralfate binding to the gastric mucosa compared to ecabet sodium binding. This indicates that ecabet's mucosal adherence and gastroprotective efficacy is less dependent on intraluminal acidity than that of sucralfate [1].

Mucosal binding pH dependence Pharmacokinetics

Unique Interference with Urea Breath Test vs. Rebamipide in H. pylori-Positive Patients

In a randomized clinical study of 21 H. pylori-positive patients receiving standard doses for 28 days, ecabet sodium caused a significant decline in median UBT values from baseline on day 14 (p = 0.0113), leading to a false-negative result in 1 of 11 patients. Rebamipide treatment produced no significant change in UBT values [1]. A crossover study in 11 volunteers confirmed ecabet sodium, but not rebamipide, significantly reduced UBT values (p = 0.0058) [1].

Helicobacter pylori Urea breath test Diagnostic interference

Triple-Digit Percentage Increase in H. pylori Eradication Rate When Added to Dual Therapy in Gastric Ulcer Patients

In a randomized clinical trial of 55 H. pylori-positive gastric ulcer patients, the addition of ecabet sodium (1.0 g twice daily for 8 weeks) to a dual therapy regimen of lansoprazole plus clarithromycin or amoxicillin increased the H. pylori eradication rate from 26% (7 of 27 patients) in the dual therapy group to 79% (22 of 28 patients) in the ecabet-supplemented triple therapy group [1].

Helicobacter pylori Eradication therapy Gastric ulcer

High Symptom Relief Rate in Chronic Gastritis: 81.7% Improvement in Epigastric Soreness

In a prospective multi-center trial involving 268 Korean patients with chronic gastritis and persistent dyspepsia, ecabet sodium treatment (1 g twice daily for 2 weeks) resulted in significant improvement of epigastric soreness in 81.7% of patients (p < 0.001). The compound demonstrated superior efficacy in patients with epigastric pain compared to vague abdominal discomfort (p = 0.02) [1].

Chronic gastritis Dyspepsia Symptom relief

Optimal Research and Industrial Application Scenarios for Ecabet Sodium Based on Quantitative Differentiation Evidence


Investigating Pepsin-Mediated Mucosal Injury and Mucus Layer Integrity

Based on its demonstrated ability to protect the polymeric structure of mucus glycoproteins from pepsin-induced proteolytic degradation and maintain mucus gel layer ultrastructure [1], ecabet sodium is ideally suited for in vitro and in vivo models studying pepsin-mediated esophageal and gastric mucosal injury, including GERD pathophysiology and mucus barrier function.

Research on Prostaglandin-Mediated Cytoprotection Without Mucosal Irritation

Given the direct comparative evidence showing ecabet sodium stimulates PGE2 and PGI2 production without causing the epithelial damage observed with sucralfate [2], this compound is the preferred tool for research protocols that require dissection of prostaglandin-dependent gastroprotective mechanisms independent of confounding irritant or surface-active effects.

Clinical Studies Requiring Urea Breath Test Monitoring for H. pylori

The unique and quantitatively significant interference of ecabet sodium with the urea breath test [3] makes it essential for clinical research protocols to incorporate a 2-week washout period before UBT-based H. pylori assessment. This property also positions ecabet sodium as a useful experimental probe for studying factors that influence UBT accuracy.

Development of Enhanced H. pylori Eradication Regimens

The substantial 53-percentage-point increase in H. pylori eradication rate when ecabet sodium was added to dual therapy [4] supports its procurement for research aimed at developing novel combination regimens that leverage its dual mucoprotective and anti-H. pylori activity to overcome antibiotic resistance or enhance treatment efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecabet (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.